Cbz-Pyr-His-Pro-NH2
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Overview
Description
Cbz-Pyr-His-Pro-NH2 is a synthetic peptide compound that includes a carboxybenzyl (Cbz) protecting group, pyrrole (Pyr), histidine (His), and proline (Pro) with an amide (NH2) group at the end. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Pyr-His-Pro-NH2 typically involves the stepwise coupling of amino acids using protecting groups to prevent unwanted side reactions. The carboxybenzyl (Cbz) group is commonly used to protect the amino group of histidine during the synthesis. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods.
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Solid-Phase Peptide Synthesis (SPPS)
Step 1: Attach the first amino acid (Proline) to a solid resin.
Step 2: Deprotect the amino group of Proline.
Step 3: Couple the next amino acid (Histidine) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Step 4: Repeat the deprotection and coupling steps for Pyrrole and Cbz-protected Histidine.
Step 5: Cleave the peptide from the resin and remove the protecting groups using catalytic hydrogenation (Pd-C, H2).
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Solution-Phase Synthesis
Step 1: Protect the amino group of Histidine with the Cbz group.
Step 2: Couple the protected Histidine with Proline using a coupling reagent like DCC.
Step 3: Add Pyrrole to the dipeptide using similar coupling conditions.
Step 4: Remove the Cbz protecting group using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Cbz-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd-C, sodium borohydride (NaBH4)
Substitution: NaOCH3, methanesulfonyl chloride (MsCl)
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Deprotected peptide with free amino groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-Pyr-His-Pro-NH2 has various applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and as a model compound for studying peptide reactions.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of Cbz-Pyr-His-Pro-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability during synthesis, while the peptide sequence (Pyr-His-Pro) can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cbz-Gly-His-Pro-NH2: Similar structure but with glycine instead of pyrrole.
Cbz-Pyr-His-Ala-NH2: Similar structure but with alanine instead of proline.
Uniqueness
Cbz-Pyr-His-Pro-NH2 is unique due to the presence of the pyrrole group, which can provide additional reactivity and binding properties compared to other similar peptides.
Properties
CAS No. |
42533-70-0 |
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Molecular Formula |
C24H28N6O6 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H28N6O6/c25-21(32)18-7-4-10-29(18)23(34)17(11-16-12-26-14-27-16)28-22(33)19-8-9-20(31)30(19)24(35)36-13-15-5-2-1-3-6-15/h1-3,5-6,12,14,17-19H,4,7-11,13H2,(H2,25,32)(H,26,27)(H,28,33)/t17-,18-,19-/m0/s1 |
InChI Key |
VVZBDIKHLRQTLN-FHWLQOOXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3C(=O)OCC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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